molecular formula C4H6N2O2 B119008 Dihydrouracil CAS No. 504-07-4

Dihydrouracil

Katalognummer: B119008
CAS-Nummer: 504-07-4
Molekulargewicht: 114.10 g/mol
InChI-Schlüssel: OIVLITBTBDPEFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydrouracil (5,6-dihydrouracil; DHU) is a key intermediate in the pyrimidine degradation pathway, formed via the reduction of uracil by dihydropyrimidine dehydrogenase (DPD, EC 1.3.1.2) . This enzyme, which requires NADPH as a cofactor, catalyzes the rate-limiting step in uracil catabolism, converting uracil to DHU, which is subsequently hydrolyzed by dihydropyrimidinase (EC 3.5.2.2) to β-ureidopropionic acid . DHU is critical in nucleotide metabolism, particularly in the "nucleotide metabolism" and "metabolism of cofactors and vitamins" pathways .

DHU’s physiological significance extends to clinical applications. Plasma DHU levels, alongside uracil, serve as biomarkers for DPD deficiency, a condition linked to severe toxicity in patients treated with fluoropyrimidine chemotherapeutics like 5-fluorouracil (5-FU) . Circadian rhythms and food intake significantly influence DHU levels, with fasting states showing higher concentrations (147.0 ± 36.4 ng/ml vs. 85.7 ± 22.1 ng/ml post-meal) .

Analyse Chemischer Reaktionen

Chemical Reactions Involving Dihydrouracil

This compound participates in several important chemical reactions, primarily through enzymatic pathways and synthetic methodologies. Below are key reactions associated with this compound:

Enzymatic Reactions

  • Reduction of Uracil : this compound is formed from uracil through the action of the enzyme dihydropyrimidine dehydrogenase (DHP). This reaction utilizes NADP+ as a cofactor and results in the conversion of uracil to this compound, with NADPH produced as a byproduct.

Uracil+NADP+This compound+NADPH+H+\text{Uracil}+\text{NADP}^+\rightarrow \text{this compound}+\text{NADPH}+\text{H}^+

  • Conversion to Ureidopropionic Acid : this compound can undergo hydrolysis catalyzed by dihydropyrimidinase, leading to the formation of ureidopropionic acid.

This compound+H2OUreidopropionic Acid\text{this compound}+\text{H}_2\text{O}\rightarrow \text{Ureidopropionic Acid}

Synthetic Reactions

Recent studies have focused on synthesizing dihydrouracils through various chemical methods, often yielding high product yields under mild conditions.

  • Biginelli Reaction : A notable method for synthesizing dihydrouracils involves the Biginelli reaction, which combines aldehydes, urea, and β-keto esters under acidic conditions. This method has been optimized to produce various aryl-substituted dihydrouracils.

  • Use of m-Chloroperbenzoic Acid : A novel approach involves using m-chloroperbenzoic acid to cleave carbon-sulfur bonds in Biginelli hybrids, resulting in moderate to high yields of dihydrouracils (32-99%) depending on the substituents present .

Radiolysis Reactions

Research has shown that this compound undergoes radiolysis when exposed to ionizing radiation in aqueous solutions. The products formed depend on pH levels and dose rates, leading to compounds such as barbituric acid and uracil.

Biological Significance

This compound plays a crucial role in human metabolism, particularly in the degradation pathway of pyrimidines. Its presence is essential for maintaining nucleotide balance within cells and impacts drug metabolism, especially concerning chemotherapeutic agents like 5-fluorouracil.

Clinical Implications

The levels of this compound can serve as biomarkers for certain metabolic disorders and may influence treatment strategies for conditions such as fluoropyrimidine toxicity. Studies have shown that high levels of uracil and low ratios of this compound to uracil correlate with increased toxicity during chemotherapy .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Dihydrouracil is integral to the metabolism of fluoropyrimidines, particularly 5-fluorouracil (5-FU), which is widely used in chemotherapy for various cancers including colorectal, gastric, and breast cancers. The metabolism of 5-FU involves dihydropyrimidine dehydrogenase (DPD), an enzyme that converts uracil to this compound.

DPD Activity as a Biomarker

The ratio of this compound to uracil (DHU/U ratio) in plasma serves as a surrogate marker for DPD activity, which is crucial for individualizing fluoropyrimidine therapy. Studies have shown that higher DHU/U ratios correlate with reduced toxicity from 5-FU treatment, making it a valuable tool for predicting patient responses to chemotherapy .

Case Studies

  • Study on Food Effects : A study involving healthy volunteers demonstrated that fasting significantly increases plasma levels of both uracil and this compound compared to fed states. This finding suggests that timing of blood sampling is critical for accurate assessment of DPD activity and subsequent dosing of fluoropyrimidines .
  • Assessment Prior to Treatment : Research indicates that measuring the DHU/U ratio before initiating 5-FU treatment can help predict severe toxicity, allowing for more personalized treatment plans .

Metabolic Studies

This compound is also studied for its role in metabolic pathways related to pyrimidine metabolism. Its levels in biological fluids can indicate dysfunctions in pyrimidine metabolism, particularly in conditions associated with dihydropyrimidinase deficiency.

Diagnostic Applications

  • Metabolic Disorders : Elevated levels of this compound can signal metabolic disorders linked to pyrimidine metabolism, such as epilepsy and intellectual disabilities . This has led to investigations into using DHU quantification as a diagnostic marker for certain metabolic conditions.
  • Quantification Techniques : Advanced methods like high-performance liquid chromatography (HPLC) have been developed for the rapid quantification of this compound in human saliva and plasma, enhancing diagnostic capabilities .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives. Novel compounds derived from this compound have shown promising activity against various pathogens.

Research Findings

  • Novel this compound derivatives have been reported to exhibit significant antimicrobial activity against strains such as Escherichia coli and Klebsiella pneumoniae, outperforming traditional antibiotics like ciprofloxacin and tetracycline .
  • The potential application of these derivatives in treating infections highlights the versatility of this compound beyond its traditional roles.

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TherapyUsed in the metabolism of fluoropyrimidines like 5-FUDHU/U ratio serves as a biomarker for DPD activity and toxicity prediction
Metabolic StudiesIndicates dysfunctions in pyrimidine metabolismElevated DHU levels linked to metabolic disorders; quantification techniques developed
Antimicrobial ActivityThis compound derivatives show antimicrobial propertiesSignificant activity against pathogens; potential for new antibiotic development

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Dihydrothymine

  • Structural Similarity : DHU and dihydrothymine differ only by a methyl group at the 5th position of the pyrimidine ring in dihydrothymine .
  • Enzymatic Processing: Both are substrates for DPD and dihydropyrimidinase. However, DHU is preferentially metabolized in human liver, with dihydropyrimidinase showing 100-fold higher catalytic efficiency for DHU compared to 5-propyl-hydantoin in Pseudomonas aeruginosa .
  • Biochemical Role : Dihydrothymine is a catabolite of thymine, analogous to DHU’s role in uracil degradation.

5-Fluorouracil (5-FU)

  • Mechanistic Contrast : 5-FU is a chemotherapeutic prodrug metabolized by the same pathway as uracil. DPD converts 5-FU to 5-fluoro-dihydrouracil (F-DHU), but DPD deficiency leads to toxic accumulation of 5-FU .
  • Inhibition Profile : DHU dehydrogenase activity with 5-FU as a substrate is inhibited by thymidine (IC₅₀ = 80 µM) and 5-diazouracil (IC₅₀ = 3 µM) in human liver .

Thymine

  • Metabolic Divergence : Thymine is catabolized to dihydrothymine via DPD, but its degradation pathway is distinct from DHU’s. Thymine and thymidine weakly inhibit DHU dehydrogenase (IC₅₀ = 80 µM) compared to 5-diazouracil .

Enzymatic and Metabolic Differences

Substrate Specificity of Dihydropyrimidinase

  • Catalytic Efficiency: Dihydropyrimidinase from P. aeruginosa hydrolyzes DHU 100-fold more efficiently than 5-propyl-hydantoin and 4-fold more than phthalimide .
  • Inhibition by Flavonoids: Dihydromyricetin competitively inhibits dihydropyrimidinase (IC₅₀ = 40–48 µM for DHU), outperforming substrate analogs like allantoin (IC₅₀ > 1 mM) .

Tissue-Specific Enzyme Activity

  • DHU Dehydrogenase Activity: Highest in liver (705 nmol/g tissue/hr), negligible in colon tumors and leukemic cells . Rapidly growing hepatomas exhibit 15% of normal liver activity, correlating with tumor aggressiveness .

Mutagenic Potential

  • Replication and Transcription : E. coli RNA/DNA polymerases bypass DHU lesions, inserting adenine opposite DHU, leading to transcriptional and replicative mutations .

Biomarker Utility

  • DPD Deficiency Screening : The DHU/uracil plasma ratio predicts 5-FU toxicity. Pre-therapeutic screening recommends fasting samples (8:00–9:00 AM) to avoid circadian/food effects .

Data Tables

Table 1: Tissue-Specific Dihydrouracil Dehydrogenase Activity

Tissue Activity (µmol/hr/g tissue) Source
Liver (Control) 2.0
Hepatoma (9618A2) 0.3 (15% of control)
Kidney 0.6
Colon Tumor <10 nmol/g/hr

Table 2: Inhibitors of DHU-Related Enzymes

Compound Target Enzyme IC₅₀ (µM) Source
5-Diazouracil DHU Dehydrogenase 3
Dihydromyricetin Dihydropyrimidinase 40–48
Thymidine DHU Dehydrogenase 80

Table 3: Plasma Levels of DHU and Uracil

Condition DHU (ng/ml) Uracil (ng/ml) Source
Fasting (13:00 h) 147.0 ± 36.4 12.6 ± 3.7
Fed (13:00 h) 85.7 ± 22.1 9.4 ± 2.6

Biologische Aktivität

Dihydrouracil (DHU) is a pyrimidine derivative that plays a significant role in the metabolism of certain chemotherapeutic agents, particularly fluoropyrimidines like 5-fluorouracil (5-FU). Understanding its biological activity is critical for optimizing cancer treatment and minimizing adverse effects. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its role as a biomarker in drug metabolism, its pharmacokinetics, and relevant research findings.

1. Role in Drug Metabolism

This compound is primarily involved in the metabolic pathway of fluoropyrimidines through the action of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of these drugs. The conversion of uracil to this compound is catalyzed by DPD, and this process is crucial for determining the pharmacokinetics of fluoropyrimidines.

1.1 DPD Activity and Toxicity

A significant aspect of DHU's biological activity is its correlation with DPD activity. Patients with low DPD levels are at increased risk for severe toxicity from 5-FU treatment. Studies have shown that measuring the this compound/uracil (DHU/Ura) ratio can serve as a potential biomarker for assessing DPD activity in patients undergoing chemotherapy.

  • Case Study : A study involving 20 cancer patients demonstrated that the DHU/Ura ratio was significantly lower in patients experiencing toxicity compared to those who tolerated treatment well, suggesting that monitoring this ratio could help tailor chemotherapy doses to individual metabolic capacities .

2. Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied, revealing important insights into its absorption, distribution, metabolism, and excretion.

2.1 Food Effects on Plasma Levels

Research indicates that food intake significantly affects plasma levels of uracil and this compound. A study found that fasting resulted in higher plasma levels of both compounds compared to fed states, which could influence dosing strategies for fluoropyrimidine therapies .

StateUracil Level (µmol/L)This compound Level (µmol/L)
Fasting33.3 ± 20.516.4 ± 14.9
Fed230.7 ± 279.656.5 ± 45.3

This table summarizes findings from a comparative study on uracil and this compound levels under different dietary conditions .

3. Clinical Implications

The clinical implications of this compound's biological activity are profound, particularly in oncology.

3.1 Biomarker for Individualized Therapy

The DHU/Ura ratio has emerged as a promising biomarker for identifying patients at risk for DPD deficiency and subsequent toxicity from fluoropyrimidine-based therapies. A significant correlation has been established between low DHU/Ura ratios and high incidences of adverse reactions to 5-FU .

  • Research Findings : A study involving healthy subjects and cancer patients indicated that circadian variations exist in DHU/Ura ratios, which can affect therapeutic outcomes if not accounted for during treatment planning .

4. Future Directions

Future research should focus on:

  • Standardizing Measurement Protocols : Establishing guidelines for optimal timing and conditions for measuring DHU/Ura ratios to enhance reliability as a biomarker.
  • Exploring Genetic Factors : Investigating genetic polymorphisms affecting DPD activity to further refine patient stratification in chemotherapy regimens.

Q & A

Basic Research Questions

Q. What is the role of dihydrouracil in pyrimidine metabolism, and how does its dysregulation contribute to metabolic disorders?

this compound (DHU) is a key intermediate in the catabolism of uracil, catalyzed by dihydropyrimidine dehydrogenase (DPD). It participates in the beta-alanine and pyrimidine metabolic pathways, with disruptions linked to disorders such as dihydropyrimidinase deficiency and ureidopropionase deficiency. These deficiencies result in elevated DHU levels, serving as biomarkers for diagnosing inborn errors of metabolism .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key validation parameters include linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>90%). Isotope-labeled internal standards (e.g., ¹³C₄,¹⁵N₂-DHU) mitigate matrix effects .

Q. How does this compound serve as a biomarker in clinical research?

The DHU/uracil plasma ratio predicts toxicity in patients receiving 5-fluorouracil (5-FU) chemotherapy. A low ratio indicates DPD deficiency, correlating with severe adverse effects (e.g., neutropenia). Studies recommend pre-treatment screening using validated LC-MS/MS protocols .

Q. What are the dietary sources of this compound, and how do they influence its baseline levels in humans?

DHU is found in foods like wax gourd and boysenberry. Dietary intake can transiently elevate urinary DHU, necessitating controlled fasting periods in metabolic studies to avoid confounding biomarker interpretations .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux studies involving this compound?

Variability in DHU plasma levels (e.g., diurnal fluctuations) requires longitudinal sampling and normalization to uracil. Statistical models (mixed-effects regression) account for intra-subject variability, while isotopic tracing (²H-labeled uracil) clarifies kinetic discrepancies .

Q. What experimental models are optimal for studying dihydropyrimidinase deficiency?

Knockout murine models recapitulate human phenotypes (e.g., neurodevelopmental delays). In vitro assays using patient-derived fibroblasts or CRISPR-edited cell lines enable mechanistic studies of DHU accumulation and its neurotoxic effects .

Q. How does the this compound loop (DHU loop) in tRNA influence structural stability and function?

The DHU loop in tRNA facilitates codon-anticodon interactions. Nuclear magnetic resonance (NMR) and X-ray crystallography reveal conformational changes upon DHU modification, impacting translational fidelity. Mutagenesis studies targeting the loop identify residues critical for ribosome binding .

Q. What methodological challenges arise when optimizing UPLC-MS/MS for simultaneous DHU and uracil quantification?

Challenges include ion suppression in plasma matrices and DHU’s thermal instability. Solutions:

  • Use porous graphitic carbon (PGC) columns for superior retention of polar metabolites.
  • Employ electrospray ionization (ESI) in negative mode with 0.1% formic acid for enhanced sensitivity.
  • Store samples at -80°C with 0.1% ascorbic acid to prevent oxidation .

Q. How do bacterial and human this compound metabolic pathways differ, and what implications does this have for antibiotic development?

Bacteria like Bacillus subtilis metabolize DHU via this compound oxidase, producing hydrogen peroxide—a potential antimicrobial target. In contrast, humans rely on dihydropyrimidinase. Comparative genomics identifies species-specific enzymes for selective inhibition .

Q. What advanced statistical approaches are used to correlate DHU/uracil ratios with 5-FU pharmacokinetics?

Population pharmacokinetic (PopPK) modeling integrates DHU/uracil ratios, patient genotypes (e.g., DPYD variants), and covariates (e.g., liver function). Machine learning algorithms (random forests) improve toxicity prediction by identifying non-linear interactions between biomarkers and clinical outcomes .

Q. Methodological Considerations Table

ParameterRecommendationEvidence Source
Sample Storage -80°C with 0.1% ascorbic acid
LC Column Porous graphitic carbon (PGC)
Internal Standard ¹³C₄,¹⁵N₂-DHU
Ionization Mode ESI-negative, m/z 113.0→69.0 (DHU)

Eigenschaften

IUPAC Name

1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVLITBTBDPEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060122
Record name 2,4(1H,3H)-Pyrimidinedione, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrouracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

504-07-4
Record name Dihydrouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrouracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dihydrouracil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione, dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4(1H,3H)-Pyrimidinedione, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrouracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016FR52RU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydrouracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

279 - 281 °C
Record name Dihydrouracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dihydrouracil
Dihydrouracil
Dihydrouracil
Dihydrouracil
Dihydrouracil
Dihydrouracil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.